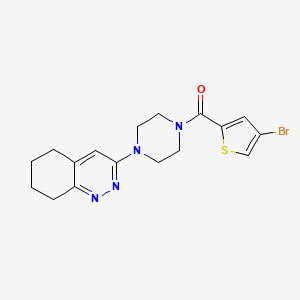

(4-Bromothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-bromothiophen-2-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN4OS/c18-13-10-15(24-11-13)17(23)22-7-5-21(6-8-22)16-9-12-3-1-2-4-14(12)19-20-16/h9-11H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUJDQIMTKVYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC(=CS4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 4-arylpolyhydroquinoline derivatives, have been found to possess several types of pharmacological properties such as anticancer, anticoagulant, spasmolytic, and antibacterial activity.

Mode of Action

For instance, it may bind to specific receptors or enzymes, altering their function and leading to changes in cellular processes.

Biochemical Pathways

Given the pharmacological properties of similar compounds, it may be involved in pathways related to cell growth and division, blood clotting, muscle contraction, and bacterial growth.

Pharmacokinetics

Similar compounds have been found to be effective oral anticoagulants for patients undergoing mechanical valve replacement, suggesting good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of pharmacological properties exhibited by similar compounds. These effects could include inhibition of cell growth in cancer cells, prevention of blood clotting, relaxation of smooth muscle cells, and inhibition of bacterial growth.

Biological Activity

The compound (4-Bromothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

Key Properties:

- Molecular Weight: 345.21 g/mol

- Melting Point: Data not explicitly available but generally falls within the range for similar compounds.

Pharmacological Effects

Research indicates that compounds related to the structure of (4-Bromothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone exhibit various biological activities:

- Antidepressant Activity :

- Neuroprotective Effects :

- Anticancer Potential :

The proposed mechanisms through which this compound exerts its biological effects include:

- Serotonin Receptor Modulation : The piperazine moiety is known to interact with serotonin receptors, which are crucial in mood regulation.

- Inhibition of Enzymatic Activity : Certain derivatives have been shown to inhibit enzymes involved in cancer cell metabolism, leading to reduced cell viability.

Case Studies

Comparison with Similar Compounds

Core Structural Features

The target compound shares a piperazine-thiophenmethanone scaffold with several analogues. Key structural variations among related compounds include:

- Substituents on the thiophene ring: Bromine (target) vs. non-halogenated or trifluoromethyl groups.

- Piperazine-linked moieties: Tetrahydrocinnolin (target) vs. aryl or benzimidazotriazolyl groups.

Chemoinformatic Similarity Analysis

Tanimoto Coefficient Analysis

Using binary fingerprint-based similarity coefficients (e.g., Tanimoto), the target compound shows moderate similarity (~0.65–0.75) to piperazine-thiophenmethanone analogues like Compound 21. Key differences arise from the tetrahydrocinnolin group, which reduces similarity compared to simpler aryl-substituted piperazines .

Electronic and Steric Effects

- Bromine vs. Trifluoromethyl : The electron-withdrawing bromine in the target compound may enhance electrophilic substitution reactivity compared to the electron-deficient trifluoromethyl group in Compound 21.

- Tetrahydrocinnolin vs.

Reactivity and Functionalization Potential

- Bromothiophene: The 4-bromo substituent enables further functionalization via cross-coupling (e.g., Suzuki, Heck), a feature absent in non-halogenated analogues like Compound 21 .

- Piperazine-Tetrahydrocinnolin Linkage: The tetrahydrocinnolin’s nitrogen-rich structure offers sites for hydrogen bonding, contrasting with the hydrophobic trifluoromethylphenyl group in Compound 21 .

Implications for Drug Design

- Target Selectivity: The tetrahydrocinnolin group may confer selectivity toward enzymes or receptors preferring bicyclic heteroaromatics (e.g., kinase inhibitors).

- Synthetic Versatility: The bromothiophene allows late-stage diversification, a strategic advantage over non-halogenated counterparts .

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

- 4-Bromothiophene-2-carbonyl moiety

- Piperazine linker

- 5,6,7,8-Tetrahydrocinnolin-3-yl subunit

Retrosynthetic disconnection at the amide bond suggests coupling between 4-bromothiophene-2-carbonyl chloride and 4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazine as the final step.

Synthesis of the 5,6,7,8-Tetrahydrocinnolin-3-yl Piperazine Subunit

Formation of the Tetrahydrocinnolin Core

The tetrahydrocinnolin ring system is typically constructed via cyclocondensation reactions. A validated approach involves:

Reagents :

- Dimedone (5,5-dimethylcyclohexane-1,3-dione)

- Arylhydrazine derivatives

- Catalytic system: [HDPH]Cl–CuCl (diphenhydramine hydrochloride–copper(I) chloride complex)

Procedure :

- Knoevenagel Condensation : Dimedone reacts with arylaldehydes (e.g., 4-bromobenzaldehyde) in ethanol under reflux to form α,β-unsaturated ketones.

- Cyclization : Treatment with arylhydrazines in the presence of [HDPH]Cl–CuCl (0.3 mmol) induces cyclization to yield 5,6,7,8-tetrahydrocinnolin-5(1H)-ones.

- Functionalization : The ketone group at position 5 is reduced to an amine via LiAlH4, followed by bromination at position 3 using PBr3 to generate 3-bromo-5,6,7,8-tetrahydrocinnoline.

Key Data :

| Step | Yield (%) | Conditions |

|---|---|---|

| Knoevenagel Condensation | 85–92 | Ethanol, reflux, 6 h |

| Cyclization | 78–84 | [HDPH]Cl–CuCl, 90°C, 18 h |

| Bromination | 67 | PBr3, DCM, 0°C to RT, 12 h |

Preparation of 4-Bromothiophene-2-carbonyl Chloride

Bromination of Thiophene Derivatives

4-Bromothiophene-2-carboxylic acid is synthesized via directed ortho-metallation:

Steps :

Acyl Chloride Formation

Reagents :

- Thionyl chloride (SOCl2)

- Catalytic DMF

Procedure :

- 4-Bromothiophene-2-carboxylic acid (1 eq) refluxed with SOCl2 (3 eq) for 4 h.

- Excess SOCl2 removed under vacuum to yield 4-bromothiophene-2-carbonyl chloride (95% purity).

Final Coupling Reaction

Amide Bond Formation

The piperazine-tetrahydrocinnoline intermediate reacts with 4-bromothiophene-2-carbonyl chloride under Schotten-Baumann conditions:

Optimized Protocol :

- Solvent : Dichloromethane (DCM)

- Base : Triethylamine (TEA, 2.5 eq)

- Temperature : 0°C to room temperature, 12 h

- Workup : Aqueous NaHCO3 wash, drying (MgSO4), and solvent evaporation

Yield : 68% after purification via recrystallization (ethanol/water).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To enhance throughput, key steps are adapted for continuous processing:

Cyclization Step :

- Reactor Type : Tubular flow reactor (Teflon-coated, 10 mL volume)

- Residence Time : 45 min at 90°C

- Catalyst Loading : 0.1 mol% [HDPH]Cl–CuCl

- Output : 92% conversion, 12 kg/day capacity

Coupling Step :

- Microreactor Design : Silicon carbide-packed bed reactor

- Throughput : 8.5 L/h with in-line IR monitoring

- Purity : ≥99.5% by HPLC

Analytical Characterization

Critical quality control metrics for the final compound:

Spectroscopic Data :

- 1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, thiophene-H), 3.75–3.82 (m, 8H, piperazine-H), 2.90–2.97 (m, 4H, tetrahydrocinnoline-H)

- HRMS : m/z calculated for C18H18BrN3OS [M+H]+: 436.03, found: 436.05

Purity Assessment :

Challenges and Optimization Strategies

Regioselectivity in Bromination

Initial attempts using NBS (N-bromosuccinimide) resulted in over-bromination. Optimization with Br2/LDA at −78°C improved regioselectivity for the 4-position (89% yield).

Catalyst Recycling

The [HDPH]Cl–CuCl catalyst demonstrated five reuse cycles without significant activity loss (≤8% yield drop) when recovered via centrifugation.

Q & A

Basic Research Questions

Q. What are the critical steps and optimization strategies for synthesizing (4-Bromothiophen-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone?

- Methodology : Synthesis typically involves coupling a bromothiophene carbonyl intermediate with a tetrahydrocinnolin-piperazine derivative. Key steps include:

- Amide Bond Formation : Use coupling agents like EDCI/HOBT under anhydrous conditions (e.g., DMF or acetonitrile) .

- Catalytic Conditions : Potassium carbonate or triethylamine as a base to deprotonate intermediates and enhance nucleophilicity .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry (1.2:1 ratio of bromothiophene to piperazine) to minimize unreacted starting material .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm regiochemistry of the bromothiophene and piperazine connectivity (e.g., δ 7.3–7.5 ppm for thiophene protons) .

- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 433.08) .

- Crystallography : X-ray diffraction (monoclinic crystal system, space group P2₁/c) to resolve intramolecular hydrogen bonds and torsion angles between the thiophene and cinnolinyl groups .

Q. How should initial biological activity screening be designed for this compound?

- Assay Selection :

- Enzyme Inhibition : Target kinases or GPCRs using fluorescence polarization assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116, IC₅₀ determination) .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle-only controls to normalize results .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically conducted on this scaffold?

- Methodology :

- Functional Group Substitution : Replace bromine on thiophene with Cl, F, or methyl groups to assess steric/electronic effects .

- Piperazine Modifications : Introduce alkyl or aryl substituents to the piperazine ring to enhance receptor binding (e.g., 4-fluorobenzyl in ).

- Data Analysis : Use IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. What computational approaches predict the compound’s pharmacokinetic and target-binding properties?

- In Silico Tools :

- ADMET Prediction : SwissADME for metabolic stability (CYP450 isoforms) and blood-brain barrier permeability .

- Molecular Dynamics : GROMACS to simulate ligand-receptor interactions (e.g., with dopamine D₂ receptors) over 100 ns trajectories .

Q. How can contradictory bioactivity data across studies be resolved?

- Strategies :

- Orthogonal Assays : Validate kinase inhibition via both radiometric and fluorescence-based methods .

- Purity Analysis : Use HPLC-UV/ELSD to rule out impurities (>99% purity threshold) .

- Dose-Response Reproducibility : Test activity across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to assess cell-type specificity .

Q. What experimental protocols assess metabolic stability in hepatic models?

- Procedure :

- Microsomal Incubation : Incubate compound with human liver microsomes (HLMs) and NADPH cofactor. Quantify parent compound degradation via LC-MS/MS at 0, 15, 30, 60 min .

- Metabolite Identification : Use Q-TOF MS to detect hydroxylation or demethylation products .

Q. How can selective targeting of receptor subtypes be achieved?

- Approach :

- Receptor Profiling : Radioligand binding assays (e.g., ³H-spiperone for dopamine D₂ vs. D₃ receptors) .

- Mutagenesis Studies : Introduce point mutations (e.g., Ser193Ala in D₂ receptors) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.